3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione
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Overview
Description
3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione is a complex organic compound characterized by its unique chromeno[2,3-d]pyrimidine structure
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 (cyclin-dependent kinase 2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been shown to inhibit cdk2, resulting in the inhibition of cell proliferation
Biochemical Pathways
Inhibition of cdk2, as seen in similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis, thereby inhibiting the growth of cancer cells.
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the chromeno[2,3-d]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, 3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in the design of drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidines: These compounds share a similar core structure but may differ in the substituents attached to the chromeno ring.
4-Chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group in different chemical environments.
Uniqueness: 3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3/c18-10-5-7-11(8-6-10)20-9-13-15(21)12-3-1-2-4-14(12)23-16(13)19-17(20)22/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSPCUKLSSRFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CN(C(=O)N=C3O2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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